molecular formula C11H8BrF B2446908 1-Bromo-5-fluoro-2-methylnaphthalene CAS No. 925442-82-6

1-Bromo-5-fluoro-2-methylnaphthalene

Cat. No.: B2446908
CAS No.: 925442-82-6
M. Wt: 239.087
InChI Key: ZOWQAGWJSARHNT-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-2-methylnaphthalene is an organic compound with the molecular formula C₁₁H₈BrF It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features bromine, fluorine, and methyl substituents on the naphthalene ring

Preparation Methods

The synthesis of 1-Bromo-5-fluoro-2-methylnaphthalene typically involves halogenation reactions. One common method is the bromination of 5-fluoro-2-methylnaphthalene using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained to avoid over-bromination .

Industrial production methods may involve similar halogenation techniques but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-Bromo-5-fluoro-2-methylnaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with organometallic reagents like Grignard reagents to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to introduce functional groups such as hydroxyl or carbonyl groups. Reduction reactions can also be performed to remove the bromine or fluorine atoms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-5-fluoro-2-methylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-2-methylnaphthalene depends on the specific application and the chemical reactions it undergoes. In general, the presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved are determined by the nature of the substituents and the overall structure of the molecule.

Comparison with Similar Compounds

1-Bromo-5-fluoro-2-methylnaphthalene can be compared with other halogenated naphthalene derivatives, such as:

Properties

IUPAC Name

1-bromo-5-fluoro-2-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWQAGWJSARHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925442-82-6
Record name 1-bromo-5-fluoro-2-methylnaphthalene
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